Serpentinine
Overview
Description
Serpentinine is an indole alkaloid derived from the roots of the plant Rauwolfia serpentina. This compound is known for its significant pharmacological properties, particularly in traditional medicine where it has been used for treating hypertension and mental disorders. This compound is one of the many alkaloids found in Rauwolfia serpentina, alongside others such as reserpine and ajmaline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of serpentinine involves several steps, starting from simple indole derivatives. The process typically includes:
Formation of the indole nucleus: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the alkaloid skeleton: This involves multiple steps of cyclization and functional group transformations to build the complex structure of this compound.
Final modifications:
Industrial Production Methods: Industrial production of this compound is primarily through extraction from the roots of Rauwolfia serpentina. The roots are harvested, dried, and then subjected to solvent extraction processes to isolate the alkaloids. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield different reduced forms, which may have distinct pharmacological properties.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized derivatives: These can include hydroxylated or ketone forms of this compound.
Reduced forms: These may include dihydrothis compound or other hydrogenated derivatives.
Substituted products: These can vary widely depending on the substituents introduced
Scientific Research Applications
Serpentinine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in treating hypertension, mental disorders, and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control of herbal products
Mechanism of Action
Serpentinine exerts its effects primarily through interaction with neurotransmitter systems in the brain. It is known to deplete catecholamines and serotonin by inhibiting their storage in synaptic vesicles. This leads to a decrease in the levels of these neurotransmitters in the synaptic cleft, resulting in its antihypertensive and sedative effects. The molecular targets include vesicular monoamine transporters, which are crucial for the storage and release of neurotransmitters .
Comparison with Similar Compounds
Reserpine: Another alkaloid from Rauwolfia serpentina, known for its antihypertensive properties.
Ajmaline: Used as an antiarrhythmic agent.
Yohimbine: Known for its stimulant and aphrodisiac effects.
Uniqueness of Serpentinine: this compound is unique due to its specific combination of pharmacological effects, particularly its ability to deplete neurotransmitters and its use in traditional medicine for treating a variety of conditions. Its chemical structure also allows for various modifications, making it a versatile compound for research and therapeutic applications .
Properties
IUPAC Name |
methyl 11-[2-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUBSSAJRGKPX-ZXKDJJQISA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N4O5+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36519-42-3 | |
Record name | Serpentinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036519423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.